molecular formula C11H12N2 B1298999 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-60-2

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1298999
CAS No.: 6208-60-2
M. Wt: 172.23 g/mol
InChI Key: RPROHCOBMVQVIV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a fused ring system containing both pyridine and indole moieties, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of Schiff bases. The process can be carried out using complex bases such as sodium amide (NaNH2) and potassium amide (KNH2) in the presence of alcoholates like sodium tert-butoxide (t-BuONa) or potassium tert-butoxide (t-BuOK). The reaction is conducted in inert, proton-free solvents such as benzene, cyclohexane, toluene, or tetrahydrofuran (THF) at temperatures ranging from 20°C to the boiling point of the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the incorporation of phase transfer catalysts and organometallic bases can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Role in Neurological Disorders

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems effectively. Research indicates that derivatives of this compound can modulate neurotransmitter activity, which is essential for developing treatments for conditions such as depression and anxiety .

Case Study: c-Met Inhibitors

A study focused on synthesizing novel derivatives of this compound demonstrated its potential as a c-Met inhibitor. The synthesized compounds showed promising inhibition of c-Met kinase activity, which is implicated in various cancers. This research highlights the compound's utility in cancer therapy development .

Biological Research

Mechanisms of Action

In biological research, this compound is utilized to explore the effects of indole derivatives on cellular processes. Studies have shown that these compounds can influence cell signaling pathways and metabolic processes. For example, investigations into the structure-activity relationship of this compound revealed its ability to enhance cellular functions by modulating ion channels involved in signaling pathways .

Drug Discovery

Lead Structure for Therapeutics

The compound is being explored as a lead structure in drug discovery efforts targeting various diseases. Its derivatives have been evaluated for their anticancer properties and potential as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. A notable study identified a specific derivative that effectively rescued gating defects associated with cystic fibrosis mutations .

Application Area Details
Pharmaceuticals Key intermediate for neurological disorder treatments; potential c-Met inhibitors.
Biological Research Investigates cellular processes and signaling mechanisms.
Drug Discovery Explored as lead structure for anticancer agents and CFTR potentiators.

Material Science

Advanced Materials Development

In material science, this compound is used in creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhancing the durability and performance of these materials. Research has indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .

Analytical Chemistry

Detection and Quantification

The compound is also significant in analytical chemistry applications. It aids in detecting and quantifying related compounds within complex mixtures. This capability is crucial for quality control in pharmaceutical manufacturing processes. Techniques such as chromatography have been employed to analyze samples containing this compound effectively .

Comparison with Similar Compounds

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:

Uniqueness

The unique combination of pyridine and indole rings in this compound contributes to its distinct chemical properties and enhanced biological activities, making it a valuable compound in medicinal chemistry .

Biological Activity

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cystic fibrosis (CF) treatment and neuroprotection. This article reviews the compound's biological activity based on recent studies and patents, highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12NC_{11}H_{12}N. The compound features a fused indole and pyridine ring system, which contributes to its pharmacological properties.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Recent research has identified this compound as a novel chemotype of potentiators for the CFTR protein. This protein is crucial for chloride ion transport across epithelial cells, and mutations in the CFTR gene lead to cystic fibrosis. The compound has been shown to rescue the gating defect associated with common CF mutations such as F508del and G551D.

Key Findings:

  • In vitro studies demonstrated that specific derivatives of this compound significantly improved CFTR function in cell lines expressing mutant CFTR proteins.
  • The most promising derivative exhibited good oral bioavailability and lung distribution in vivo .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the core structure of this compound can enhance its efficacy as a CFTR potentiator. For instance:

  • Substitution patterns on the phenyl ring influence potency.
  • The introduction of specific functional groups can improve binding affinity to the CFTR protein .

Neuroprotective Effects

In addition to its role in CF treatment, compounds based on the this compound framework have shown potential neuroprotective effects. Studies suggest that these compounds can:

  • Promote neurite outgrowth.
  • Improve mitochondrial function under stress conditions.
  • Potentially serve as therapeutic agents for neurodegenerative diseases .

Study on Cystic Fibrosis Potentiators

A study focused on identifying effective potentiators for CFTR highlighted several derivatives of this compound. Notably:

  • Compound γ-carboline was shown to significantly enhance CFTR activity in both F508del and G551D mutant models.
  • The efficacy was assessed using various assays including short-circuit current measurements and TEER (transepithelial electrical resistance) techniques .
CompoundMutation TypeEfficacyRemarks
γ-carbolineF508delHighGood oral bioavailability
γ-carbolineG551DModerateEffective in low micromolar range

Neuroprotective Study

Another investigation into neuroprotective properties found that certain derivatives could mitigate neuronal damage in models of oxidative stress. Key outcomes included:

  • Enhanced cell viability post-treatment with cytotoxic agents.
  • Promotion of neurogenesis and synaptic connectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives?

  • Answer: The compound and its derivatives are synthesized via Fischer indole synthesis using aryl hydrazines and 4-piperidones under acidic conditions . Alternative routes include one-pot reactions with cyclohexanones and 4-piperidones in PEG-400 at 110–120°C, which avoids catalysts or harsh reagents . A novel regioselective method utilizes 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂/KNH₂ in inert solvents (e.g., THF, dioxane), eliminating toxic arylhydrazine intermediates .

Q. How is the antiproliferative activity of this compound derivatives evaluated experimentally?

  • Answer: Antiproliferative activity is assessed using the MTT assay against cancer cell lines (e.g., Hela, A549, HepG2, MCF-7). For example, sulfonyl-substituted derivatives (e.g., compound 4c) exhibit IC₅₀ values ranging from 9.42 to 15.06 μM, demonstrating enhanced activity compared to non-sulfonylated analogs . Dose-response curves and statistical validation (e.g., triplicate measurements) ensure reproducibility.

Q. What structural modifications enhance the biological activity of this scaffold?

  • Answer: Introducing sulfonyl groups at position 5 improves antiproliferative activity by increasing electron density and binding affinity to targets like c-Met kinase . Alkyl or aralkyl substituents at the indole nitrogen (e.g., ethylsulfonyl groups) optimize metabolic stability and receptor binding in cannabinoid agonists . Substituent effects are validated via SAR studies and molecular docking .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce toxicity and improve scalability?

  • Answer: Replacing traditional Fischer indole synthesis with NaNH₂/KNH₂-mediated cyclization avoids arylhydrazine intermediates, reducing toxicity . Solvent selection (e.g., PEG-400) and catalyst-free conditions enhance reaction efficiency and scalability . Process optimization includes column chromatography for purification and monitoring reaction progress via TLC/NMR .

Q. What computational approaches are used to design this compound-based inhibitors?

  • Answer: Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like c-Met kinase, prioritizing substituents with favorable interactions (e.g., sulfonyl groups in compound 4c) . Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns, with RMSD and binding free energy (MM-PBSA) calculations validating predictions .

Q. How can conflicting bioactivity data across studies be resolved?

  • Answer: Discrepancies in IC₅₀ values may arise from cell line heterogeneity (e.g., HepG2 vs. MCF-7 metabolic profiles) or assay conditions (e.g., serum concentration in MTT assays) . Cross-validation using orthogonal assays (e.g., apoptosis markers, clonogenic survival) and standardized protocols (e.g., CellTiter-Glo®) improves reliability . Meta-analyses of published data (e.g., J. Med. Chem. studies) contextualize outliers .

Q. What strategies are employed to optimize pharmacokinetic properties of derivatives targeting neurological receptors?

  • Answer: For 5-HT₆ and H₁ receptor antagonists, lipophilicity is tuned via alkyl chain length (e.g., methyl vs. cyclopentyl groups) to balance blood-brain barrier penetration and peripheral activity . Metabolic stability is enhanced using ethylsulfonyl substituents, as shown in cannabinoid agonist 66, which exhibits improved hepatic microsomal stability (t₁/₂ > 60 min) .

Q. Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

MethodConditionsYield (%)AdvantagesReference
Fischer Indole SynthesisHCl, reflux, 12 h51–65High regioselectivity
NaNH₂/KNH₂ CyclizationTHF, 20–110°C, 2–6 h25–45Avoids arylhydrazines
PEG-400 One-Pot Reaction110–120°C, catalyst-free, 4 h70–85Scalable, eco-friendly

Table 2. Bioactivity of Selected Derivatives

CompoundTarget/ActivityIC₅₀/EC₅₀ (μM)Key Structural FeatureReference
4cAntiproliferative (HepG2)9.42Sulfonyl group
66CB1/CB2 Agonist0.049 (CB1)Ethylsulfonyl, tetrahydropyran
645-HT₆ Antagonist0.85Cyclopentyl substitution

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPROHCOBMVQVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352329
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6208-60-2
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

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